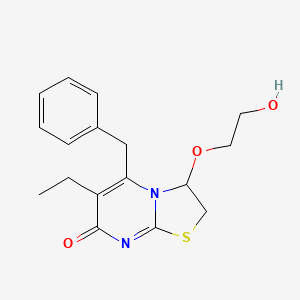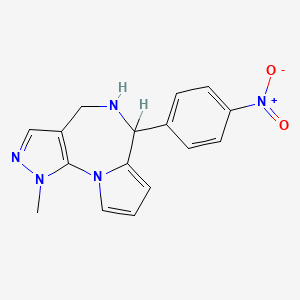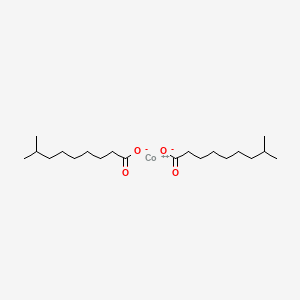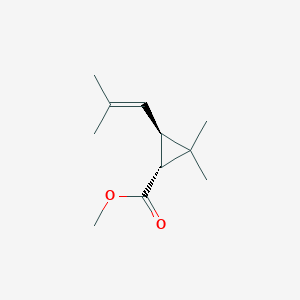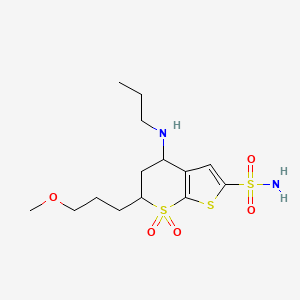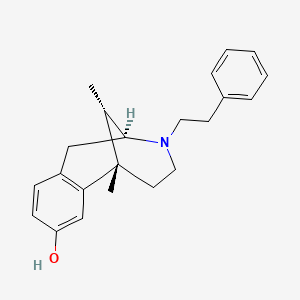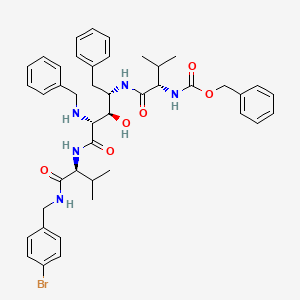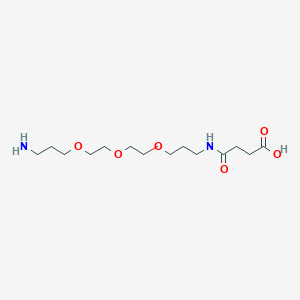
3,5-Di-tert-butyl-4-hydroxybenzylthioglycollate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Di-tert-butyl-4-hydroxybenzylthioglycollate is an organic compound known for its unique chemical structure and properties. It is a derivative of 3,5-di-tert-butyl-4-hydroxybenzaldehyde, which is widely used in various industrial and pharmaceutical applications. This compound is characterized by the presence of tert-butyl groups, a hydroxyl group, and a thioglycollate moiety, making it a versatile molecule in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-tert-butyl-4-hydroxybenzylthioglycollate typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with thioglycolic acid. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as distillation and crystallization, are employed to achieve the desired quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Di-tert-butyl-4-hydroxybenzylthioglycollate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
3,5-Di-tert-butyl-4-hydroxybenzylthioglycollate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: The compound is used in the production of specialty chemicals, such as stabilizers and antioxidants for polymers and plastics.
Wirkmechanismus
The mechanism of action of 3,5-Di-tert-butyl-4-hydroxybenzylthioglycollate involves its interaction with molecular targets and pathways in biological systems. The hydroxyl group and thioglycollate moiety play a crucial role in its antioxidant activity, scavenging free radicals and protecting cells from oxidative damage. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A precursor to 3,5-Di-tert-butyl-4-hydroxybenzylthioglycollate, known for its anti-inflammatory properties.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Another related compound with antioxidant activity.
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and cosmetics.
Uniqueness
This compound is unique due to the presence of both hydroxyl and thioglycollate groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
63147-28-4 |
|---|---|
Molekularformel |
C17H26O3S |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
(3,5-ditert-butyl-4-hydroxyphenyl)methyl 2-sulfanylacetate |
InChI |
InChI=1S/C17H26O3S/c1-16(2,3)12-7-11(9-20-14(18)10-21)8-13(15(12)19)17(4,5)6/h7-8,19,21H,9-10H2,1-6H3 |
InChI-Schlüssel |
XNAQFHAPGGRYKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)COC(=O)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


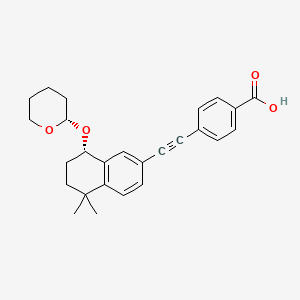

![piperazine;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12782505.png)
